LDN209929

Description

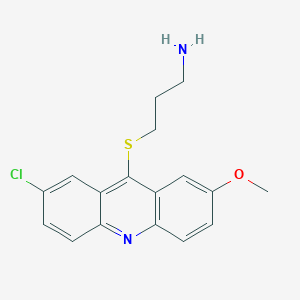

Structure

3D Structure

Properties

Molecular Formula |

C17H17ClN2OS.2HCl |

|---|---|

Molecular Weight |

405.77 |

IUPAC Name |

3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine |

InChI |

InChI=1S/C17H17ClN2OS/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16/h3-6,9-10H,2,7-8,19H2,1H3 |

SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl |

Synonyms |

3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride |

Origin of Product |

United States |

Characterization of Ldn209929 As a Selective Haspin Kinase Inhibitor

Discovery and Medicinal Chemistry Development of LDN209929

The discovery of this compound stemmed from the investigation of acridine (B1665455) analogs as inhibitors of both Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). google.comnih.gov An initial high-throughput screen identified an acridine derivative (compound 1) as a potent Haspin kinase inhibitor with an IC50 of 0.010 µM. nih.gov Profiling of this initial compound against a panel of 270 kinases revealed potent inhibitory activity against DYRK2 as well. nih.gov

A structure-activity relationship (SAR) study of the acridine series was conducted to identify structural features necessary for Haspin and DYRK2 inhibition and to develop more selective compounds. google.comnih.gov This study revealed similarities in the SAR for inhibiting both kinases, but also identified structural differences that allowed for differential selectivity. google.comnih.gov Through this optimization process, LDN-209929 (compound 33 in the study) was generated as a potent Haspin kinase inhibitor. nih.gov LDN-209929 is described as an optimized analogue of LDN-192960. medchemexpress.com Its chemical name is 3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride (B599025). tocris.com

Biochemical Characterization of this compound Inhibitory Activity

The biochemical activity of this compound has been characterized through quantitative assessment of its inhibitory potency against Haspin kinase and its selectivity profile against a broad range of other protein kinases.

Quantitative Assessment of Haspin Kinase Inhibition (IC50)

This compound has been consistently reported as a potent inhibitor of Haspin kinase. The half-maximal inhibitory concentration (IC50) value for this compound against Haspin kinase is reported as 55 nM. tocris.commedchemexpress.combioscience.co.ukprobechem.com

Here is a summary of the IC50 value for this compound against Haspin:

| Compound | Target Kinase | IC50 (nM) |

| This compound | Haspin | 55 |

Selectivity Profiling Against a Comprehensive Panel of Protein Kinases

Selectivity profiling is a critical step in characterizing kinase inhibitors to understand potential off-target effects. reactionbiology.com While a comprehensive panel profiling of this compound against 270 kinases was mentioned for the initial acridine analog nih.gov, specific detailed selectivity data for this compound against a broad panel, beyond its selectivity over DYRK2, was not extensively detailed in the provided search results. However, its characterization as a "selective" Haspin inhibitor implies that it exhibits significantly lower potency against a large number of other kinases. tocris.commedchemexpress.combioscience.co.uk

Differential Selectivity Over Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2)

A key aspect of this compound's characterization is its differential selectivity over DYRK2. The SAR study during its development specifically aimed to improve selectivity compared to earlier acridine analogs that inhibited both Haspin and DYRK2. google.comnih.gov this compound demonstrates a significant selectivity window over DYRK2. It is reported to have an IC50 of 9.9 µM for DYRK2, showing 180-fold selectivity for Haspin over DYRK2. medchemexpress.comtocris.commedchemexpress.combioscience.co.uk

Here is a table summarizing the inhibitory activity of this compound against Haspin and DYRK2:

| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (Haspin/DYRK2) |

| This compound | Haspin | 55 | 1:180 |

| DYRK2 | 9900 |

Comparative Analysis with Other Haspin and DYRK Kinase Inhibitors (e.g., LDN-192960, CHR-6494)

This compound can be compared to other known Haspin and DYRK kinase inhibitors, such as LDN-192960 and CHR-6494, to highlight its specific properties.

LDN-192960 is another acridine analog that inhibits both Haspin and DYRK2. uni-saarland.decaymanchem.commedchemexpress.com It is reported to have IC50 values of 10 nM for Haspin and 48 nM for DYRK2. caymanchem.commedchemexpress.comtargetmol.comprobechem.com Compared to LDN-192960, this compound (IC50 of 55 nM for Haspin) is less potent against Haspin but exhibits significantly improved selectivity over DYRK2 (180-fold for this compound vs. approximately 4.8-fold for LDN-192960). tocris.commedchemexpress.combioscience.co.ukcaymanchem.commedchemexpress.com The development of this compound from the LDN-192960 scaffold specifically aimed to address the poor selectivity of LDN-192960 against DYRK2 and other kinases. uni-saarland.de

CHR-6494 is another potent and selective Haspin kinase inhibitor with an reported IC50 of 2 nM. medchemexpress.comprobechem.comtargetmol.comprobechem.comtocris.com CHR-6494 is more potent against Haspin than this compound. medchemexpress.comtocris.commedchemexpress.combioscience.co.ukprobechem.comtargetmol.comprobechem.comtocris.com CHR-6494 has also been shown to be selective over a panel of other protein kinases, including Aurora B kinase. tocris.com

Here is a comparative table of the inhibitory activity of this compound, LDN-192960, and CHR-6494 against Haspin and DYRK2:

| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (Haspin/DYRK2) |

| This compound | Haspin | 55 | 1:180 |

| DYRK2 | 9900 | ||

| LDN-192960 | Haspin | 10 | 1:4.8 |

| DYRK2 | 48 | ||

| CHR-6494 | Haspin | 2 | Not specified for DYRK2 |

This comparative analysis highlights that while CHR-6494 is more potent against Haspin, this compound offers a distinct advantage in terms of selectivity over DYRK2 compared to LDN-192960, making it a valuable tool for studying Haspin function with reduced confounding effects from DYRK2 inhibition.

Molecular and Cellular Mechanisms Governing Ldn209929 Efficacy

Mechanistic Insights into ATP-Competitive Inhibition of Haspin Kinase

LDN209929 is characterized as a potent and selective inhibitor of Haspin kinase. medchemexpress.comrndsystems.com Haspin is an atypical serine/threonine kinase crucial for proper cell division. It functions during mitosis by phosphorylating histone H3 at threonine 3 (H3T3). medchemexpress.com

This compound inhibits Haspin kinase activity through an ATP-competitive mechanism. researchgate.net This means that this compound binds to the same site on the Haspin enzyme that ATP would normally bind to, thereby preventing ATP from accessing the active site and blocking the phosphorylation reaction. Studies have determined the inhibitory potency of this compound against Haspin, reporting an IC50 value of 55 nM. medchemexpress.comrndsystems.comtargetmol.com This relatively low IC50 indicates that this compound is effective at inhibiting Haspin at low concentrations.

Data Table 1: this compound Inhibition Potency

| Target Kinase | IC50 (nM) | Selectivity |

| Haspin | 55 | 180-fold vs DYRK2 medchemexpress.comrndsystems.comtargetmol.com |

| DYRK2 | 9900 (9.9 µM) medchemexpress.comrndsystems.comtargetmol.com |

This compound exhibits a significant selectivity profile, demonstrating 180-fold selectivity for Haspin over DYRK2, although it does show some inhibitory activity against DYRK2 at higher concentrations (IC50 = 9.9 µM). medchemexpress.comrndsystems.comtargetmol.com This selectivity is a key aspect of its mechanistic profile, suggesting that its primary cellular effects are mediated through Haspin inhibition.

Functional Consequences of Haspin Inhibition on Mitotic Chromatin Dynamics

Inhibition of Haspin kinase by compounds like this compound has significant repercussions for the dynamics of chromatin during mitosis. Haspin's primary known function is the phosphorylation of histone H3 at threonine 3 (H3T3ph), a modification that plays a critical role in regulating mitotic events. medchemexpress.com

Abrogation of H3T3 Phosphorylation in Vivo

A direct consequence of inhibiting Haspin with this compound is the abrogation (reduction or elimination) of H3T3 phosphorylation in living cells. medchemexpress.comtargetmol.com Haspin is specifically required for H3T3 phosphorylation in mitotic cells. medchemexpress.comnih.gov This phosphorylation event begins in G2/early prophase, reaches maximal levels during prometaphase/metaphase, and decreases during anaphase. medchemexpress.comnih.gov Studies using Haspin inhibitors, including those structurally related to this compound, have demonstrated a significant reduction in H3T3 phosphorylation levels in cells. targetmol.comnih.gov The absence of this crucial phosphorylation mark disrupts downstream events essential for proper chromosome segregation. researchgate.net

Disruption of Chromosomal Passenger Complex (CPC) Localization to Centromeres

H3T3 phosphorylation by Haspin is essential for the proper localization of the Chromosomal Passenger Complex (CPC) to the centromeres during mitosis. medchemexpress.comresearchgate.netresearchgate.net The CPC is a multi-protein complex vital for regulating chromosome segregation and cytokinesis. yeastgenome.orgplos.org It includes key proteins such as Aurora B kinase, INCENP, Survivin, and Borealin. yeastgenome.orgbiorxiv.org

Phosphorylated H3T3 directly interacts with Survivin, a subunit of the CPC, thereby facilitating the recruitment and accumulation of the CPC at centromeres. researchgate.netresearchgate.netgenecards.org Inhibition of Haspin by this compound leads to the loss of H3T3 phosphorylation, which in turn disrupts the proper localization of the CPC to the inner centromere. medchemexpress.comresearchgate.netresearchgate.net This mislocalization of the CPC impairs its function in regulating kinetochore-microtubule attachments and ensuring correct chromosome alignment. yeastgenome.orgbiorxiv.org

Effects on Microtubule-Kinetochore Interactions and Spindle Assembly

When Haspin is inhibited and the CPC fails to localize correctly to centromeres, the ability of the cell to correct these errors is compromised. This can lead to unstable kinetochore-microtubule attachments, resulting in misaligned chromosomes during metaphase. Depletion or inhibition of Haspin has been shown to cause failure of metaphase chromosome alignment and activate the spindle assembly checkpoint, which is a surveillance mechanism that delays anaphase until all chromosomes are properly attached to the spindle. researchgate.net While direct studies specifically detailing the effects of this compound on microtubule-kinetochore interactions and spindle assembly were not extensively found, the known role of Haspin and the CPC in these processes strongly suggests that this compound, as a Haspin inhibitor, would induce such disruptions.

Examination of this compound Interactions with DYRK2 and Downstream Substrates

While this compound is primarily known as a Haspin inhibitor, it has also been shown to inhibit Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2), albeit with lower potency. medchemexpress.comrndsystems.comtargetmol.com this compound displays approximately 180-fold selectivity for Haspin over DYRK2. medchemexpress.comrndsystems.comtargetmol.com The IC50 for DYRK2 inhibition by this compound is reported as 9.9 µM. medchemexpress.comrndsystems.comtargetmol.com

DYRK2 is a serine/threonine kinase belonging to the CMGC family of eukaryotic protein kinases. medchemexpress.comgoogle.com DYRK kinases are involved in regulating various signaling pathways, including cell cycle progression, apoptosis, and p53 activation. google.com this compound's interaction with DYRK2 suggests potential off-target effects or involvement in pathways regulated by DYRK2.

Research on related acridine (B1665455) analogs, from which this compound was developed, indicated that structural features influencing Haspin inhibition also often affected DYRK2 inhibition. google.comnih.gov However, structural modifications allowed for the generation of compounds with improved selectivity for either Haspin or DYRK2. google.comnih.gov this compound was specifically developed to be a more selective Haspin inhibitor compared to earlier compounds like LDN192960, which inhibited both kinases more potently. medchemexpress.comnih.gov

While the primary focus of this compound research is on Haspin, its inhibitory activity against DYRK2 at higher concentrations means that studies using this compound should consider potential contributions from DYRK2 inhibition to the observed cellular phenotypes. The specific downstream substrates of DYRK2 affected by this compound treatment would depend on the cellular context and the concentration of the inhibitor used. Further research would be needed to fully delineate the extent and consequences of this compound's interaction with DYRK2 and its downstream substrates in various biological systems.

Data Table 2: IC50 Values of Related Inhibitors

| Compound | Haspin IC50 (nM) | DYRK2 IC50 (nM) | Reference |

| LDN-209929 | 55 | 9900 | medchemexpress.comrndsystems.comtargetmol.com |

| LDN-192960 | 10 | 48 | targetmol.comprobechem.com |

| CHR-6494 | 2 | Not specified or less potent targetmol.comprobechem.com | targetmol.comprobechem.com |

| MU1920 | 6 | Not specified or highly selective targetmol.comprobechem.com | targetmol.comprobechem.com |

Cellular Phenotypes Induced by Ldn209929 Mediated Haspin Inhibition

Modulation of Cell Cycle Progression in Diverse Cell Lines

Haspin plays a vital role in regulating the cell cycle, particularly during mitosis. Its inhibition can therefore lead to alterations in cell cycle progression.

Induction of Mitotic Arrest and Abnormalities

Haspin inhibitors are known to impair the proper localization of Aurora B kinase to the centromeres, which is essential for correct chromosome segregation researchgate.net. This disruption can lead to mitotic arrest, where cells are halted during the mitosis phase, and result in chromosomal abnormalities researchgate.net. While the search results mention LDN-192960 demonstrating a classical Haspin inhibition phenotype by reducing levels of p-Thr3H3 in mitotic HeLa cells, specific details on LDN209929's direct induction of mitotic arrest and abnormalities in diverse cell lines were not explicitly detailed in the provided snippets. However, the general mechanism of Haspin inhibition suggests this as a likely outcome.

Alterations in G2/M Checkpoint Regulation

The G2/M checkpoint is a critical control point in the cell cycle that prevents cells from entering mitosis with damaged or incompletely replicated DNA cellsignal.comufrgs.brwikipedia.orgnih.gov. This checkpoint is regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their inhibitors mdpi.comgenome.jpgsea-msigdb.org. While the search results discuss the G2/M checkpoint in general and the role of other Haspin inhibitors, there is no specific information detailing how this compound directly alters G2/M checkpoint regulation. Some Haspin inhibitors have been noted for not blocking G2/M cell cycle transition due to improved selectivity against CDK1/CyclinB researchgate.net.

Impact on Cellular Proliferation and Growth Inhibition

Inhibiting Haspin has been shown to prevent cancer cell growth nih.gov. This compound, as a Haspin inhibitor, is expected to exhibit anti-proliferative effects.

Studies in Cancer Cell Models

Haspin inhibitors have displayed anti-proliferative properties against various human cancer cell lines researchgate.net. While the provided search results mention several cancer cell lines (A2780, HCCC-9810, QBC939, PC-3, DU 145, HeLa, MDA-MB-231) in different contexts, specific data detailing the effects of this compound on the proliferation of each of these cell lines were not found within the snippets. However, HCCC-9810 and QBC939 cell lines have been used in studies investigating the effects of other agents on proliferation and apoptosis in cholangiocarcinoma e-century.us. A2780 cells have been used to assess the antiproliferative activity of other compounds medchemexpress.com. HeLa cells are also commonly used in cell cycle studies medchemexpress.commedchemexpress.comresearchgate.net. PC-3 and DU 145 are established prostate cancer cell lines used in research google.com. MDA-MB-231 is a breast cancer cell line used in studies of antiproliferative effects researchgate.net.

Assessment of Anti-Proliferative Activity

Haspin inhibitors are considered promising targets for anticancer drugs due to their ability to suppress the proliferation of various cancer cells mdpi.com. While the search results indicate that Haspin inhibitors, in general, have anti-proliferative activity against cancer cell lines researchgate.net, specific quantitative data on the anti-proliferative activity of this compound across a range of cell lines was not available in the provided snippets.

Induction of Cell Death Pathways

In addition to inhibiting proliferation, Haspin inhibition can also induce apoptosis in cancer cells nih.gov. Cell death can be triggered by various stimuli, including chemical treatments plos.org. Apoptosis is a programmed cell death pathway that can be initiated through different mechanisms, including the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways nih.gov. While the search results confirm that Haspin inhibition can induce apoptosis nih.gov, and discuss general mechanisms of apoptosis induction plos.orgnih.govnih.govmdpi.comucl.ac.uk, there is no specific information detailing the precise cell death pathways induced by this compound.

Mechanisms of Mitotic Catastrophe

Mitotic catastrophe is a form of cell death that occurs during or after a faulty mitosis. It is characterized by aberrant mitosis, often resulting in large cells with multiple nuclei. This process can be triggered by various stresses, including chemical agents that influence microtubule stability or disrupt cell cycle checkpoints. Mitotic catastrophe is considered an oncosuppressive mechanism that prevents the proliferation of cells with genomic instability. While sometimes described as a mode of cell death itself, it can also precede death via apoptosis or necrosis. nih.govwikipedia.orgnih.gov

Haspin inhibition is linked to mitotic defects. Depletion of Haspin by RNA interference has been shown to result in failure of chromosome alignment and a block in mitosis. researchgate.net This disruption in normal mitotic processes can lead to the induction of mitotic catastrophe.

Apoptosis Induction and Characterization

Haspin inhibition can lead to the induction of apoptosis, a form of programmed cell death. Studies have shown that GSG2 (Haspin) knockdown can promote apoptosis in certain cancer cell lines. researchgate.net Apoptosis is a major control mechanism for eliminating cells with irreparable DNA damage or those subjected to severe cellular stresses. hirosaki-u.ac.jp It can be triggered through various pathways, including those involving p53, ceramide, and calcium ions. hirosaki-u.ac.jp While mitotic catastrophe is sometimes considered linked to apoptosis, it can also occur independently of p53 status. nih.gov

Research findings indicate that inhibiting Haspin can lead to increased apoptotic populations. For instance, GSG2 knockdown has been reported to promote apoptosis in prostate cancer cells and cholangiocarcinoma cells. researchgate.net

Influence on Cellular Migration and Invasion Capabilities

Cellular migration and invasion are critical processes involved in tissue development, immune responses, and disease progression, particularly in cancer metastasis. Metastasis, the spread of cancer cells from a primary tumor to distant sites, is a major cause of cancer-related deaths. ous-research.no The ability of cancer cells to migrate and invade surrounding tissues and blood vessels is a key trait of metastasizing cells. ous-research.no

While the direct impact of this compound specifically on cellular migration and invasion requires further detailed examination of relevant studies, research on related proteins like GSG2 (Haspin) provides insight. GSG2 knockdown has been shown to inhibit cell migration in cholangiocarcinoma cells by suppressing epithelial-mesenchymal transition (EMT)-related proteins such as N-cadherin and vimentin. researchgate.net EMT is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties. researchgate.net This suggests that inhibiting Haspin activity might similarly impact cellular migration and invasion by affecting EMT markers.

Various in vitro assays are used to study cell migration and invasion, including scratch/wound assays, transwell assays, and inverted invasion assays. ous-research.nophcogj.comresearchgate.net These methods allow researchers to quantify the ability of cells to move into a wounded area or pass through a barrier, mimicking aspects of migration and invasion in vivo.

Interrogation of Associated Signaling Pathways Affected by Haspin Inhibition (e.g., PI3K/Akt, CCND1/CDK6, MAPK9 pathways via GSG2 modulation)

Haspin, as GSG2, has been shown to influence several key signaling pathways involved in cell proliferation, survival, and migration. Mechanistically, GSG2 has been reported to exert effects on cells by modulating the PI3K/Akt, CCND1/CDK6, and MAPK9 signaling pathways. researchgate.net

The PI3K/Akt pathway is a crucial signaling cascade involved in regulating cell growth, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers. The CCND1/CDK6 complex plays a significant role in cell cycle progression, specifically in the transition from the G1 phase to the S phase. medchemexpress.com MAPK9 (c-Jun N-terminal kinase 2, JNK2) is a member of the MAPK family involved in various cellular processes, including proliferation, differentiation, and apoptosis. nih.gov JNK signaling has been implicated in cancer progression and cell migration. nih.gov

Preclinical Research Applications and Biological Contributions of Ldn209929

Utility of LDN209929 as a Chemical Probe in In Vitro Biological Systems

In vitro studies, conducted outside of a living organism, are foundational in the initial phases of drug discovery and biological investigation. These controlled experimental settings facilitate the assessment of a compound's direct impact on a specific molecular target or cellular process. This compound has been employed in various in vitro applications, particularly within the realm of kinase research.

Application in High-Throughput Screening Assays for Kinase Inhibitor Discovery

High-throughput screening (HTS) is a widely adopted strategy in drug discovery for the rapid evaluation of extensive chemical libraries to identify compounds that modulate a particular biological target. researchgate.netnih.gov Protein kinases constitute a significant class of drug targets, and HTS assays are indispensable for the identification of potential kinase inhibitors. nih.gov

This compound has been identified through HTS campaigns as a compound possessing inhibitory activity against Haspin kinase. researchgate.netcsmres.co.uk These screening efforts frequently employ assays that quantify kinase activity by measuring substrate phosphorylation or by assessing changes in ATP or ADP concentrations. researchgate.netpcbis.frpromega.com The discovery of this compound in such screens underscores its potential as a starting point for the development of more potent and selective Haspin inhibitors. researchgate.netcsmres.co.uk While this compound has demonstrated activity against Haspin, certain studies suggest it may also exhibit co-inhibition of other kinases, including Dyrk2. researchgate.net

Role in Kinase Activity Measurements and Substrate Identification

Chemical probes serve as valuable tools for quantifying the enzymatic activity of specific kinases and for identifying their physiological substrates. pamgene.comsigmaaldrich.com By selectively inhibiting a kinase using a probe like this compound, researchers can observe the downstream effects on the phosphorylation status of potential substrates. A reduction in the phosphorylation of a particular protein or peptide in the presence of the inhibitor indicates that it is likely a substrate of the targeted kinase.

Haspin is known to specifically phosphorylate histone H3 at threonine 3 (H3T3ph), a crucial post-translational modification required for the recruitment of the chromosomal passenger complex (CPC) during cell division. biorxiv.orgbiorxiv.org Studies employing Haspin inhibitors, which may include this compound or structurally related compounds, have contributed to elucidating the role of Haspin in H3T3 phosphorylation and its subsequent impact on chromosome dynamics. biorxiv.orgbiorxiv.org While H3T3 is a well-established substrate, ongoing research aims to identify additional substrates of Haspin. biorxiv.orgnih.gov Kinase activity can be assessed using various in vitro assay formats, including those that quantify substrate phosphorylation using phospho-specific antibodies or those that measure the conversion of ATP to ADP. pcbis.frpromega.compamgene.comsigmaaldrich.comreactionbiology.com

Investigative Studies Utilizing this compound in In Vivo Animal Models

In vivo studies, conducted within living organisms, are critical for understanding the systemic effects of chemical compounds and for evaluating their potential therapeutic utility. jyoungpharm.orgnih.gov While extensive direct in vivo studies specifically detailing the use of this compound were not prominently found in the provided search results, its characterization as a chemical probe implies its potential or intended application in animal models to explore the biological functions of its target, Haspin. unc.edupromega.com

Elucidating the Role of Haspin in Normal Physiological Processes (e.g., meiosis in spermatocytes)

Haspin plays significant roles in cellular division, including the process of meiosis. biorxiv.orgbiorxiv.orgnih.gov Meiosis is a specialized form of cell division occurring in germ cells, such as spermatocytes, leading to the production of haploid gametes. uwyo.eduwikipedia.org Investigations employing genetic manipulations or chemical inhibition of Haspin have provided insights into its function during meiosis. For example, studies in C. elegans have demonstrated the involvement of Haspin homologs in spermatogenesis and oocyte meiosis. biorxiv.org In mouse spermatocytes, chemical inhibition of Haspin has been shown to impact chromosome congression during meiosis. biorxiv.org Although specific data on the direct use of this compound in these particular studies was not explicitly detailed in the search results, the established role of Haspin in these processes suggests that selective inhibitors like this compound could serve as valuable tools for further mechanistic investigations.

Exploring Mechanistic Contributions of Haspin to Disease Pathogenesis (e.g., tumor growth in xenograft models to understand molecular mechanisms)

Haspin is frequently overexpressed in various types of cancer and is considered a promising target for anti-cancer therapies due to its essential function in mitosis. researchgate.net Chemical probes targeting Haspin can be utilized in in vivo cancer models, such as xenograft models, to study the contribution of Haspin to tumor growth and to elucidate the underlying molecular mechanisms. iiim.res.iniitri.orgnih.govmdpi.comcrownbio.com

Xenograft models, which involve implanting human cancer cells or tissues into immunocompromised mice, are commonly used to assess the efficacy of potential anti-cancer agents and to study tumor biology within a living system. iitri.orgmdpi.comcrownbio.com Inhibiting Haspin activity in these models using a chemical probe like this compound could help determine if Haspin inhibition impedes tumor growth and to investigate the mechanisms responsible for such effects (e.g., induction of mitotic arrest and programmed cell death). While the search results mention the use of xenograft models for evaluating anti-cancer compounds and studying tumor growth, specific detailed findings using this compound in these models were not provided. Nevertheless, the rationale for employing Haspin inhibitors in cancer models is well-supported. researchgate.net

Methodological Considerations for In Vivo Chemical Probe Application

The use of chemical probes in vivo necessitates careful consideration of several factors to ensure that observed effects are specifically attributable to the modulation of the intended protein target. unc.eduthermofisher.krpromega.comlicorbio.com Important considerations include the probe's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), its stability within biological systems, and the potential for off-target interactions. unc.edupromega.comlicorbio.comnih.gov

For in vivo applications, a chemical probe should ideally exhibit favorable pharmacokinetic characteristics to ensure adequate tissue distribution and sustained exposure at the target site for the duration of the experiment. licorbio.comnih.gov The appropriate route of administration must be optimized for the specific probe and the research objectives. licorbio.com Evaluating the probe's selectivity against a broad spectrum of off-target proteins is also crucial for confidently interpreting in vivo results as being due to the intended target. unc.educhemicalprobes.org Methodologies for validating chemical probes in vivo often involve assessing target engagement within the living system and correlating it with the observed biological outcomes. promega.comlicorbio.com The development of suitable in vivo chemical probes can be challenging, as compounds that demonstrate promise in vitro may not be suitable for in vivo use due to unfavorable pharmacokinetic profiles or off-target toxicities. nih.gov

Advancing the Understanding of Haspin and DYRK Kinase Biology in Health and Disease

This compound is a chemical compound that has proven valuable in preclinical research, particularly for dissecting the roles of Haspin and Dual-specificity Tyrosine-regulated Kinases (DYRKs) in various biological processes. Its utility stems primarily from its specific inhibitory profile against these kinases.

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase with a crucial function during mitosis, where it phosphorylates histone H3 at threonine 3 (H3T3) medchemexpress.comnih.govgoogle.com. This phosphorylation is essential for the proper completion of mitosis nih.govgoogle.com. DYRKs, conversely, are a family of dual-specificity kinases capable of phosphorylating serine, threonine, and tyrosine residues researchgate.netmedchemexpress.com. They belong to the CMGC family of protein kinases and are involved in a wide array of cellular processes, including cell cycle progression and mitosis medchemexpress.comnih.govgoogle.com. The DYRK family is divided into class 1 (DYRK1A and DYRK1B) and class 2 (DYRK2, DYRK3, and DYRK4) kinases medchemexpress.comnih.gov.

This compound is characterized as a potent and selective inhibitor of Haspin kinase medchemexpress.comtocris.commedchemexpress.comimmunomart.com. Its inhibitory activity against Haspin has been quantified with an IC50 value of 55 nM medchemexpress.comtocris.commedchemexpress.comimmunomart.com. Importantly, this compound demonstrates significant selectivity over DYRK2, another kinase that shares some structural similarities and has been implicated alongside Haspin in certain cellular contexts nih.gov. The IC50 value for this compound against DYRK2 is reported as 9.9 μM medchemexpress.comtocris.commedchemexpress.comimmunomart.com. This represents approximately 180-fold selectivity for Haspin compared to DYRK2 medchemexpress.comtocris.comimmunomart.comcsmres.co.uk.

This selectivity profile is particularly significant when considering this compound in the context of its relationship to LDN-192960. This compound was developed as an optimized analogue of LDN-192960 medchemexpress.commedchemexpress.comimmunomart.com. While LDN-192960 was initially identified as a Haspin inhibitor, it was found to exhibit off-target inhibitory activity against other kinases, including isoforms of DYRK and PIM researchgate.net. Specifically, LDN-192960 has been shown to inhibit DYRK2 with an IC50 of 13 nM in vitro (at 50 μM ATP) and also inhibits other DYRK family members such as DYRK1A (IC50: 122 nM) and DYRK3 (IC50: < 3 nM) researchgate.net. The structure-activity relationship (SAR) studies on acridine (B1665455) analogs, from which both compounds are derived, highlighted structural features influencing inhibition of both Haspin and DYRK2, but also revealed differences that allowed for the development of more selective compounds like this compound nih.govgoogle.com.

The distinct selectivity of this compound for Haspin over DYRK2 makes it a valuable tool in preclinical research. By selectively inhibiting Haspin activity, researchers can investigate its specific roles in mitosis, chromosome segregation, and other cellular processes without significantly impacting DYRK2 activity nih.govgoogle.comcsmres.co.uk. This allows for a clearer understanding of the unique contributions of Haspin to cellular biology and its potential implications in diseases, such as cancer, where dysregulation of mitosis is common nih.govgoogle.comresearchgate.net. While this compound is primarily used to probe Haspin function due to its selectivity, the broader research on DYRK inhibitors, including the less selective LDN-192960, contributes to understanding the diverse roles of the DYRK kinase family in neurological disorders, development, and cancer researchgate.netalzdiscovery.orgresearchgate.netnih.govnih.gov. The availability of inhibitors with varying selectivity profiles, such as the Haspin-selective this compound and the dual Haspin/DYRK2 inhibitor LDN-192960, provides researchers with chemical probes to differentiate the biological consequences of inhibiting these related kinases.

Detailed research findings on the inhibitory activity of this compound are summarized in the table below:

| Target Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. DYRK2) |

| Haspin | 55 | 180-fold selective over DYRK2 |

| DYRK2 | 9900 | - |

Table 1: Inhibitory Activity of this compound Against Haspin and DYRK2 Kinases medchemexpress.comtocris.commedchemexpress.comimmunomart.com

This data underscores this compound's utility as a specific inhibitor for studying Haspin function in isolation from significant DYRK2 inhibition, thereby advancing the understanding of the distinct biological roles of these kinases in health and disease.

Structure Activity Relationship Sar and Chemical Optimization Efforts for Haspin Inhibitors

Rational Design and Synthetic Strategies for Acridine (B1665455) Analogs

Acridine analogs were identified as potential Haspin kinase inhibitors through high-throughput screening researchgate.netnih.gov. The acridine scaffold provided a starting point for rational design and synthesis to improve potency and selectivity. LDN-192960, an initial acridine analog, showed inhibitory activity against both Haspin and DYRK2 kinases researchgate.netuni-saarland.de. This dual inhibition profile prompted further chemical modification to enhance selectivity for Haspin.

Synthetic strategies focused on altering different parts of the acridine structure. For LDN-192960, SAR studies revealed that structural features such as the three acridine aromatic rings, the presence and position of methoxy (B1213986) groups, the length and composition of the tether connecting a thioether to the acridine, and the nature of the link to the acridine were important for inhibiting both Haspin and DYRK2 google.com.

LDN209929 was developed as an optimized analog of LDN-192960 through these optimization efforts. The specific modifications that led to this compound and its improved selectivity are a result of rational design based on the SAR of the acridine series medchemexpress.comuni-saarland.de. This compound dihydrochloride (B599025) has a chemical name of 3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride rndsystems.com.

Identification of Key Pharmacophore Features for Haspin Selectivity

Identifying the key pharmacophore features essential for selective Haspin inhibition has been crucial in developing later generations of inhibitors. While general SAR for acridine analogs inhibiting both Haspin and DYRK2 was observed, specific structural differences were found to confer selectivity google.com.

Other studies on different Haspin inhibitor scaffolds, such as thieno[3,2-b]pyridine (B153574) and indazole derivatives, have also contributed to understanding key pharmacophore features. These studies highlight the importance of interactions with specific residues in the ATP-binding site, which in Haspin is considered atypical due to the presence of a DYT motif instead of the classic DFG motif acs.orgbiorxiv.org. Molecular docking studies with different scaffolds have helped elucidate how modifications can toggle selectivity between Haspin and other kinases like Clk4 nih.gov.

Development of Subsequent Generations of Selective Haspin Chemical Probes

The development of selective Haspin inhibitors like this compound has paved the way for subsequent generations of chemical probes with improved properties. While this compound showed enhanced selectivity over DYRK2 compared to its precursor LDN-192960, the need for even greater selectivity against a broader panel of kinases remained a goal researchgate.netuni-saarland.de.

Later research has explored diverse chemical scaffolds beyond acridines, including imidazopyridazines, nucleosides, β-carbolines, thioadenosines, indazoles, pyridoquinazolines, pyridopiperazines, and pyrazoloquinolines researchgate.netacs.orgacs.org. These efforts have led to the identification of new potent and selective Haspin inhibitors, some of which have been characterized as high-quality chemical probes suitable for biological studies nih.govresearchgate.netresearchgate.net. For instance, compounds based on the thieno[3,2-b]pyridine scaffold, like MU1920, have been developed as highly selective Haspin inhibitors and chemical probes researchgate.netrcsb.org. Similarly, novel indole-based compounds have been reported as potent and selective Haspin inhibitors acs.orgresearchgate.net.

These subsequent generations of inhibitors often build upon the knowledge gained from earlier compounds like this compound regarding key interactions and structural requirements for Haspin inhibition and selectivity. The aim is to develop probes with minimal off-target effects to accurately dissect the biological functions of Haspin sorbonne-universite.fr.

Comparative Structural Analysis with Other Scaffolds Targeting Haspin

Comparative structural analysis of different chemical scaffolds targeting Haspin provides valuable insights into the diverse ways inhibitors can interact with the kinase and achieve selectivity. While acridine analogs like this compound utilize a specific binding mode dictated by their tricyclic structure, other scaffolds employ different strategies.

For example, the thieno[3,2-b]pyridine scaffold has been shown to interact weakly with the kinase hinge region, allowing for different binding modes while maintaining high kinome-wide selectivity researchgate.netrcsb.org. Indazole derivatives have been found to establish pi-pi interactions with residues like His651 in the Haspin active site, and basic amine groups are important for their activity acs.org.

Comparing the binding modes and SAR of acridine inhibitors with those of other scaffolds such as imidazopyridazines (e.g., CHR-6494), nucleosides (e.g., 5-iodotubercidin), and thioadenosines (e.g., LJ4827) highlights the chemical diversity possible in targeting Haspin researchgate.netacs.orgresearchgate.net. While some inhibitors compete with ATP by binding in or around the ATP binding cleft, the atypical nature of the Haspin active site (with the DYT motif) influences inhibitor design and binding acs.orgbiorxiv.org.

Analyzing the structural features that confer selectivity in different scaffolds, such as the 180-fold selectivity of this compound over DYRK2 rndsystems.com, helps in understanding the specific interactions that are crucial for targeting Haspin while avoiding off-targets. This comparative analysis informs the rational design of future generations of even more selective and potent Haspin inhibitors and chemical probes.

Future Directions and Emerging Research Avenues for Ldn209929 and Haspin Kinase Research

Identification of Novel Physiological Substrates and Interacting Proteins for Haspin and DYRK2

A key area of future research involves the comprehensive identification of the physiological substrates and interacting proteins for both Haspin and DYRK2. While Haspin is known to phosphorylate histone H3 at threonine 3 (H3T3ph) during mitosis, which is crucial for the localization of the chromosomal passenger complex (CPC) at centromeres, the full spectrum of its substrates and interacting partners remains under investigation. medchemexpress.comnih.gov Similarly, while some substrates for DYRK2 have been identified, its complete cellular network is still being mapped. biorxiv.org

Utilizing LDN209929 as a chemical probe can aid in this endeavor. By selectively inhibiting Haspin, researchers can observe changes in phosphorylation patterns and protein interactions within cells, thereby revealing novel substrates and binding partners that are dependent on Haspin activity. Similar experiments employing this compound, considering its lower but still present activity against DYRK2, or ideally more selective probes as they are developed, could help elucidate the DYRK2 interactome and substratome. Techniques such as quantitative phosphoproteomics and co-immunoprecipitation followed by mass spectrometry are crucial for these studies.

Integration of this compound in Advanced Omics Approaches (e.g., phosphoproteomics, proteomics)

Multi-omics integration, combining data from genomics, transcriptomics, proteomics, and phosphoproteomics, offers a powerful approach to understand complex biological phenomena. researchgate.netnih.govmdpi.com Incorporating data generated from this compound treatment into such integrated analyses can help to build more comprehensive network models, revealing how Haspin inhibition impacts various molecular layers and identifying potential compensatory mechanisms or off-target effects. This can lead to a more holistic understanding of the cellular consequences of targeting Haspin.

Refinement of Chemical Probes for Enhanced Selectivity and Potency

While this compound is described as a potent and selective Haspin inhibitor, the continuous refinement of chemical probes with enhanced selectivity and potency is an ongoing and crucial area of research. uni.lunih.govresearchgate.netnih.govpromega.com Although this compound exhibits significantly higher selectivity for Haspin over DYRK2 (180-fold), further optimization could yield probes with even greater specificity, minimizing potential off-target effects on DYRK2 and other kinases. medchemexpress.com

Future efforts will likely focus on structure-activity relationship (SAR) studies based on the this compound scaffold to identify modifications that improve target engagement and reduce activity against related kinases. researchgate.net Developing chemical probes with different modes of inhibition (e.g., covalent inhibitors) or those tagged for imaging or pull-down experiments would also expand the toolkit available for studying Haspin and DYRK2. nih.govnih.gov High-quality chemical probes are essential for accurate target validation and for confidently attributing observed biological effects to the inhibition of the intended kinase. researchgate.netpromega.com

Strategic Use of this compound in Drug Target Validation for Kinase-Related Pathologies

This compound holds significant potential for strategic use in drug target validation for kinase-related pathologies, particularly those involving aberrant Haspin or DYRK2 activity. Haspin is frequently upregulated in various cancers and its inhibition can disrupt mitotic progression, leading to reduced cancer cell growth and apoptosis. nih.gov DYRK2 is also implicated in various cellular processes, and its aberrant regulation has been associated with several human diseases. biorxiv.orgmedchemexpress.com

By using this compound to selectively inhibit Haspin in relevant disease models (in vitro and in vivo), researchers can validate Haspin as a therapeutic target and assess the potential efficacy of Haspin inhibition as a treatment strategy. wjbphs.comnih.gov Similarly, carefully controlled experiments using this compound or more selective DYRK2 inhibitors can help validate DYRK2 as a drug target in specific disease contexts. This involves demonstrating that inhibiting the kinase activity with a chemical probe like this compound phenocopies the effects of genetic knockdown or knockout of the target kinase, and that these effects are relevant to the disease phenotype. biorxiv.org

Exploration of Synergistic Therapeutic Strategies Combining Haspin Inhibition with Other Modalities

Given the role of Haspin in mitosis and its upregulation in cancer, exploring synergistic therapeutic strategies that combine Haspin inhibition with other treatment modalities is a promising avenue. nih.govbiorxiv.orgnih.govmdpi.com this compound can be used in preclinical studies to investigate combinations of Haspin inhibition with chemotherapy, radiotherapy, immunotherapy, or targeted therapies that modulate other pathways involved in cell cycle control, DNA repair, or apoptosis.

Q & A

Q. What are the key structural and physicochemical properties of LDN209929 critical for experimental design?

this compound (3-[(2-chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride) is a solid powder with the SMILES notation C(N)CCSC1=C2C=C(Cl)C=CC2=NC2C1=CC(OC)=CC=2. Key properties include its molecular weight, solubility (dependent on solvent polarity), and stability under varying pH/temperature. These properties dictate storage conditions (e.g., desiccated,低温) and compatibility with biological assays (e.g., aqueous buffers vs. organic solvents). Structural features like the acridinyl moiety suggest potential intercalation or receptor-binding activity, which should inform target-specific assay design .

Q. How can researchers validate the synthesis and purity of this compound for preclinical studies?

Synthesis validation requires orthogonal methods:

- Chromatography : HPLC with UV detection to confirm retention time matches reference standards.

- Spectroscopy : Mass spectrometry (MS) for molecular weight confirmation and NMR (¹H/¹³C) to verify structural integrity.

- Purity criteria : ≥95% purity via area-under-the-curve (AUC) analysis. Preclinical guidelines (e.g., NIH) mandate batch-to-batch consistency documentation to ensure reproducibility in cellular/animal models .

Q. What are the foundational in vitro assays to assess this compound’s biological activity?

Initial screening should include:

- Dose-response curves (IC₅₀/EC₅₀) in target cell lines.

- Selectivity profiling against related receptors/enzymes to rule off-target effects.

- Cytotoxicity assays (e.g., MTT, ATP-based) in non-target cells. Use positive/negative controls (e.g., known inhibitors) and triplicate replicates to minimize variability. Data should be analyzed with nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be systematically resolved?

Contradictions often arise from methodological differences. Apply the following framework:

- Replication : Repeat experiments under identical conditions (e.g., cell passage number, serum batch).

- Meta-analysis : Pool data from independent studies using standardized metrics (e.g., effect size, confidence intervals).

- Bias assessment : Evaluate sources like assay sensitivity (e.g., luminescence vs. fluorescence) or compound degradation. Tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) can rank evidence quality .

Q. What strategies optimize this compound’s pharmacokinetic (PK) parameters in animal models?

PK optimization requires iterative design:

- Dosing routes : Compare oral, IV, and IP administration for bioavailability (AUC₀–∞).

- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance solubility.

- Metabolic stability : Assess hepatic microsome clearance (e.g., rat/human S9 fractions). Model PK data with compartmental analysis (e.g., non-linear mixed-effects modeling in Phoenix WinNonlin) .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

SAR studies must balance chemical diversity and target relevance:

- Scaffold modification : Systematically alter the acridinyl core (e.g., substituent electronegativity) and thioether linker length.

- High-throughput screening : Use fragment-based libraries to identify functional group contributions.

- Computational modeling : Apply molecular docking (e.g., AutoDock Vina) or QSAR (Quantitative SAR) to predict binding affinities. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Parametric tests : ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons.

- Non-parametric alternatives : Kruskal-Wallis test if data violates normality (assessed via Shapiro-Wilk).

- Dose-response modeling : Use four-parameter logistic (4PL) curves to estimate Hill slopes and maximal efficacy. Report 95% CIs and p-values for model fit .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research proposals?

- Feasible : Ensure access to validated compound batches and specialized equipment (e.g., LC-MS).

- Novel : Focus on understudied targets (e.g., epigenetic modifiers vs. kinase inhibitors).

- Ethical : Adhere to ARRIVE guidelines for animal studies and obtain IRB/IACUC approvals.

- Relevant : Align with unmet therapeutic needs (e.g., drug-resistant cancers) .

Data Presentation & Reproducibility

Q. What are the best practices for reporting this compound’s experimental data to ensure reproducibility?

- Raw data : Deposit in public repositories (e.g., Zenodo, Figshare) with unique DOIs.

- Methods : Specify instrument models (e.g., Agilent 1260 HPLC), software versions, and threshold settings (e.g., p-value cutoffs).

- Negative results : Publish in dedicated journals (e.g., Journal of Negative Results) to combat publication bias .

Q. How can researchers address variability in this compound’s bioactivity across cell lines?

- Line authentication : Use STR profiling to confirm cell identity.

- Context-specific factors : Control for microenvironment (e.g., hypoxia, 3D spheroid vs. monolayer cultures).

- Pathway enrichment : Perform RNA-seq to identify differentially expressed genes linked to response variability. Cross-validate with CRISPR screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.